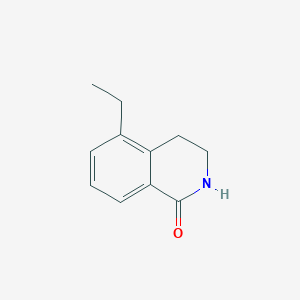

5-Ethyl-3,4-dihydro-1(2H)-isoquinolinone

Description

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

5-ethyl-3,4-dihydro-2H-isoquinolin-1-one |

InChI |

InChI=1S/C11H13NO/c1-2-8-4-3-5-10-9(8)6-7-12-11(10)13/h3-5H,2,6-7H2,1H3,(H,12,13) |

InChI Key |

OKNKIXVFCQWNBE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2CCNC(=O)C2=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: C₁₁H₁₃NO

- Molecular Weight : 175.23 g/mol (calculated based on structural analogs)

- Structure : Features a bicyclic framework with a ketone group at position 1 and an ethyl substituent at position 3.

Structural and Physicochemical Properties

The following table compares 5-Ethyl-3,4-dihydro-1(2H)-isoquinolinone with related compounds:

(a) Mutagenicity and Toxicity

- 3,4-Dihydro-1(2H)-isoquinolinone: No mutagenicity data available. Safety precautions (gloves, goggles) are recommended .

- Hydroxylated analogs (e.g., 1(2H)-isoquinolinone): Non-mutagenic in Ames tests .

(b) Biodegradability

- 1(2H)-Isoquinolinone: Anaerobically degraded to methane and CO₂, indicating environmental persistence under specific conditions .

- 3,4-Dihydro-1(2H)-isoquinolinone: Found in low concentrations in groundwater, suggesting slower degradation compared to hydroxylated analogs .

Environmental and Industrial Relevance

- Groundwater Contamination: Dihydroisoquinolinones like 3,4-dihydro-1(2H)-isoquinolinone are detected in tar oil-contaminated sites but are less prevalent than hydroxylated analogs (e.g., 1(2H)-isoquinolinone) .

- Biodegradation Indicators: Ratios of dihydroisoquinolinones to parent compounds (e.g., isoquinoline) are used to assess natural attenuation in contaminated groundwater .

Q & A

Q. What synthetic routes are most effective for producing 5-Ethyl-3,4-dihydro-1(2H)-isoquinolinone with high purity?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, analogous dihydroisoquinolinones are prepared by refluxing precursors like 7-amino derivatives with bis(2-chloroethyl)amine hydrochloride in n-butanol at 110°C for 72 hours, yielding ~60% after purification . Optimization includes using polar aprotic solvents (e.g., acetonitrile) and catalytic acids (e.g., HBr) to enhance cyclization efficiency . Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 2.8–3.2 ppm for ethyl group protons) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies the ethyl group (triplet at δ 1.2–1.4 ppm for CH₃, quartet at δ 2.6–2.8 ppm for CH₂) and the dihydroisoquinolinone backbone (aromatic protons at δ 6.8–7.4 ppm) .

- FT-IR : Confirms carbonyl (C=O stretch at 1660–1680 cm⁻¹) and NH (3200–3350 cm⁻¹) groups .

- LC-MS : High-resolution MS (Q-TOF) verifies molecular weight (e.g., [M+H]⁺ at m/z 190.12) and detects impurities .

Q. How is the preliminary biological activity of this compound assessed?

- Methodological Answer : Screenings use in vitro assays:

- Antimicrobial Activity : Agar dilution (MIC ≤ 16 µg/mL against S. aureus and E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ ~50 µM in HeLa cells) .

- Neuroprotection : Glutamate-induced oxidative stress models in neuronal cultures (20–40% viability improvement at 10 µM) .

Advanced Research Questions

Q. How can contradictory bioactivity data for dihydroisoquinolinone derivatives be resolved?

- Methodological Answer : Discrepancies often arise from metabolite interference or assay conditions. For example, hydroxylated metabolites (e.g., 5-hydroxy derivatives) may dominate in environmental samples, requiring LC-MS/MS quantification of both parent and metabolites . Statistical reconciliation involves ANOVA to compare biological replicates and Fisher’s LSD test (p < 0.05) to validate significance . Structural confirmation via X-ray crystallography (e.g., C–H···π interactions in dihydroisoquinolinones) clarifies activity-structure relationships .

Q. What strategies enhance the metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer :

- Structural Modifications : Introducing electron-withdrawing groups (e.g., 7-nitro or 5-cyano substituents) reduces oxidative metabolism .

- Deuterium Labeling : Replacing labile hydrogens (e.g., NH or CH₂ groups) with deuterium slows CYP450-mediated degradation .

- Microsomal Assays : Incubation with rat liver microsomes (RLM) and NADPH identifies primary metabolites; UPLC-Q-Exactive tracks degradation pathways .

Q. How do hydrogen-bonding networks influence the crystallographic packing of dihydroisoquinolinones?

- Methodological Answer : X-ray diffraction (monoclinic C2/c space group) reveals intermolecular N–H···O=C bonds (2.8–3.0 Å) and C–H···π interactions (3.5–3.9 Å) stabilizing the lattice . Density functional theory (DFT) calculations (B3LYP/6-31G*) model these interactions, correlating with thermal stability (TGA decomposition >250°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.